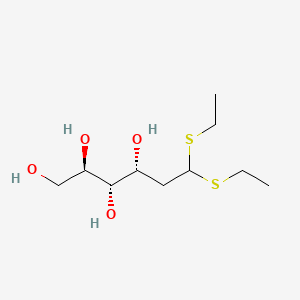
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrachlorophenolate;tetraphenylphosphanium is a compound that combines the properties of 2,3,5,6-tetrachlorophenolate and tetraphenylphosphanium. 2,3,5,6-Tetrachlorophenolate is a chlorinated derivative of phenol, known for its use in various industrial applications. Tetraphenylphosphanium is a phosphonium salt often used in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrachlorophenolate typically involves the chlorination of phenol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an excess of chlorine to achieve full chlorination.
Tetraphenylphosphanium can be synthesized by reacting triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-tetrachlorophenolate involves large-scale chlorination reactors where phenol is continuously fed and chlorinated using chlorine gas. The process is optimized for high yield and purity, with by-products being recycled or treated to minimize waste.
Tetraphenylphosphanium is produced industrially by reacting triphenylphosphine with alkyl halides in large reactors. The process is designed to ensure complete reaction and high purity of the final product, which is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,3,5,6-Tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Tetraphenylphosphanium participates in:
Nucleophilic Substitution: It can react with nucleophiles to form new phosphonium salts.
Oxidation: It can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols and phenol itself.
Substitution: Various substituted phenols and phosphonium salts.
科学研究应用
2,3,5,6-Tetrachlorophenolate is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of pesticides and dyes.
Biology: In studies related to its toxicological effects and environmental impact.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the production of wood preservatives and disinfectants.
Tetraphenylphosphanium is used in:
Chemistry: As a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: In studies involving mitochondrial function and as a probe for cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用机制
2,3,5,6-Tetrachlorophenolate exerts its effects through:
Molecular Targets: It targets enzymes involved in oxidative stress and cellular respiration.
Pathways: It disrupts cellular processes by generating reactive oxygen species and interfering with electron transport chains.
Tetraphenylphosphanium acts by:
Molecular Targets: It targets mitochondrial membranes and enzymes.
Pathways: It facilitates the transport of molecules across membranes and modulates mitochondrial function.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: A less chlorinated phenol with similar industrial applications.
Pentachlorophenol: A more highly chlorinated phenol used as a wood preservative.
Triphenylphosphine: A related phosphine compound used in organic synthesis.
Uniqueness
2,3,5,6-Tetrachlorophenolate is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation. Tetraphenylphosphanium is unique for its ability to act as a phase-transfer catalyst and its role in mitochondrial studies.
属性
CAS 编号 |
94231-21-7 |
|---|---|
分子式 |
C30H21Cl4OP |
分子量 |
570.3 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H2Cl4O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H;1,11H/q+1;/p-1 |
InChI 键 |
YZAOQTAQKWZHHI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


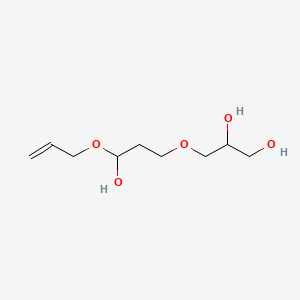

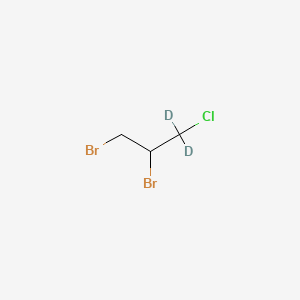
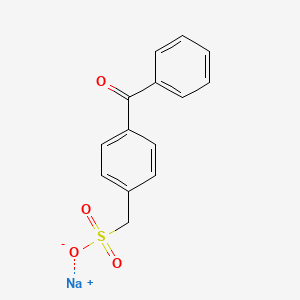
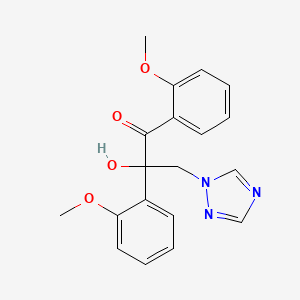
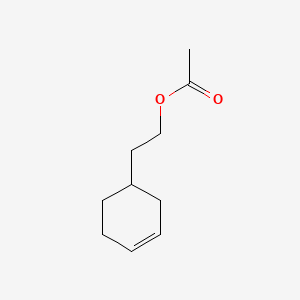
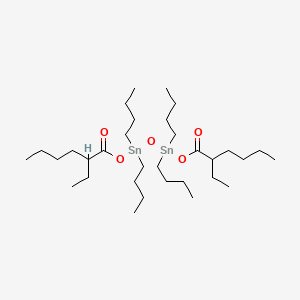

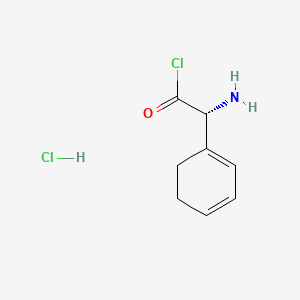
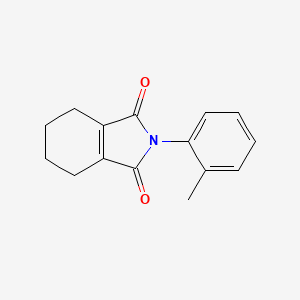
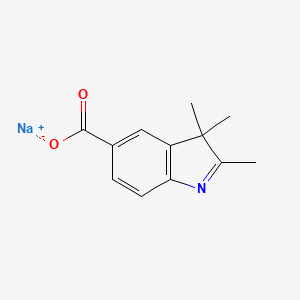
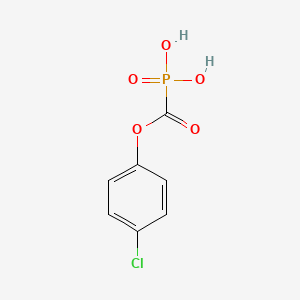
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
